![molecular formula C21H13ClFN5O2 B6552963 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-36-6](/img/structure/B6552963.png)
5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrazolo[1,5-a]pyrazin-4-one ring, and two phenyl rings substituted with chlorine and fluorine . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The presence of multiple aromatic rings and heterocycles in the compound suggests a complex three-dimensional structure. The electron-withdrawing fluorine and chlorine substituents could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing substituents and the presence of multiple heterocyclic rings. It could potentially undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine and chlorine could increase its lipophilicity, potentially influencing its solubility and distribution in the body .Scientific Research Applications
- Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as potential antiviral agents against influenza A and CoxB3 virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole demonstrated antiviral activity against Coxsackie B4 virus .
- Molecular modeling studies suggest that certain indole compounds, including F3382-4007, may selectively inhibit acetylcholinesterase. This property could be relevant for neuroprotective applications in disorders like Parkinson’s disease .
- F3382-4007’s pyrazole moiety may contribute to its biological profile. Pyrazoline-containing heterocycles, similar to F3382-4007, have been investigated for antimicrobial, analgesic, antidepressant, and anticancer activities .
Antiviral Activity
Neuroprotective Potential
Other Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2/c22-15-5-1-14(2-6-15)20-24-19(30-26-20)12-27-9-10-28-18(21(27)29)11-17(25-28)13-3-7-16(23)8-4-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXDJAGMXHODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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